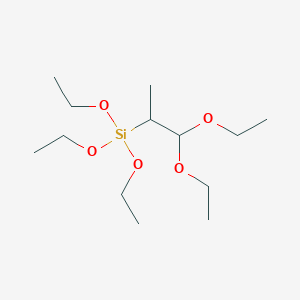
(1,1-Diethoxypropan-2-yl)(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Diethoxypropan-2-yl)(triethoxy)silane: is an organosilicon compound with the molecular formula C13H30O5Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethoxypropan-2-yl)(triethoxy)silane typically involves the reaction of a silane precursor with an appropriate alcohol under controlled conditions. One common method includes the reaction of triethoxysilane with 1,1-diethoxypropane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs high-purity silane preparation techniques to ensure the final product’s quality and consistency. These methods may involve advanced purification processes to remove impurities and achieve the desired chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions: (1,1-Diethoxypropan-2-yl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1,1-Diethoxypropan-2-yl)(triethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the mechanical properties and durability of materials makes it valuable in various applications, including automotive and construction .
Wirkmechanismus
The mechanism of action of (1,1-Diethoxypropan-2-yl)(triethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive ethoxy groups that can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s ability to enhance the mechanical properties and stability of materials .
Vergleich Mit ähnlichen Verbindungen
- Triethoxy(octyl)silane
- (3-Aminopropyl)triethoxysilane
- Trimethoxy(octadecyl)silane
- Hexadecyltrimethoxysilane
Uniqueness: Compared to similar compounds, (1,1-Diethoxypropan-2-yl)(triethoxy)silane offers a unique combination of reactivity and stability. Its ability to form strong bonds with a wide range of substrates makes it particularly valuable in applications requiring enhanced adhesion and durability. Additionally, its specific molecular structure allows for tailored modifications, making it versatile for various industrial and scientific uses .
Eigenschaften
CAS-Nummer |
88276-86-2 |
|---|---|
Molekularformel |
C13H30O5Si |
Molekulargewicht |
294.46 g/mol |
IUPAC-Name |
1,1-diethoxypropan-2-yl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-7-14-13(15-8-2)12(6)19(16-9-3,17-10-4)18-11-5/h12-13H,7-11H2,1-6H3 |
InChI-Schlüssel |
MLZFWWBUEJKLKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C)[Si](OCC)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















